molecular formula C5H9N3O3 B15350930 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI)

2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI)

Cat. No.: B15350930
M. Wt: 159.14 g/mol
InChI Key: ONWBZNUSIZRZMT-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) is a chemical compound with the CAS number 34441-28-6. It is a derivative of pyrrolidinecarboxamide and contains functional groups such as hydroxyl and nitroso groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) typically involves the nitrosation of 4-hydroxy-L-proline followed by subsequent chemical modifications. The reaction conditions include the use of nitrous acid (HNO2) and an appropriate solvent, often under acidic conditions to facilitate the nitrosation reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives with different substituents on the pyrrolidine ring.

Scientific Research Applications

2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitroso groups play a crucial role in these interactions, influencing the compound's biological activity and chemical reactivity.

Comparison with Similar Compounds

2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) can be compared with other similar compounds such as:

  • L-Proline: A naturally occurring amino acid with similar structural features.

  • 4-Hydroxyproline: A derivative of proline with a hydroxyl group at the 4-position.

  • Nitrosoproline: A nitrosated derivative of proline.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

4-hydroxy-1-nitrosopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H9N3O3/c6-5(10)4-1-3(9)2-8(4)7-11/h3-4,9H,1-2H2,(H2,6,10)

InChI Key

ONWBZNUSIZRZMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)N)N=O)O

Origin of Product

United States

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